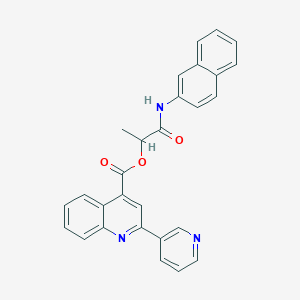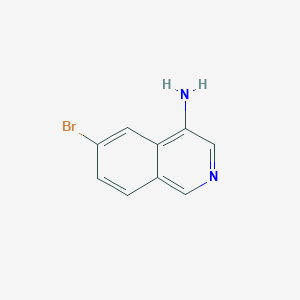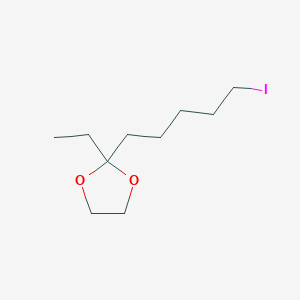![molecular formula C31H31N3O2 B12499311 N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-phenylquinoline-4-carboxamide](/img/structure/B12499311.png)
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-phenylquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-phenylquinoline-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a quinoline core, a cyclohexyl group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Final Coupling: The final step involves coupling the phenyl group to the quinoline core through a Suzuki-Miyaura cross-coupling reaction, using a palladium catalyst and a boronic acid derivative of the phenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-phenylquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to the inhibition of pro-inflammatory mediators.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in regulating immune responses and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide: This compound shares a similar carbamoyl group but differs in its core structure and substituents.
N-(2,6-Dimethylphenyl)-1-isopropylpiperidine-2-carboxamide: Another related compound with a different piperidine core and isopropyl substituent.
Uniqueness
N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-phenylquinoline-4-carboxamide is unique due to its combination of a quinoline core, cyclohexyl group, and phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Propiedades
Fórmula molecular |
C31H31N3O2 |
|---|---|
Peso molecular |
477.6 g/mol |
Nombre IUPAC |
N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C31H31N3O2/c1-21-12-11-13-22(2)28(21)33-30(36)31(18-9-4-10-19-31)34-29(35)25-20-27(23-14-5-3-6-15-23)32-26-17-8-7-16-24(25)26/h3,5-8,11-17,20H,4,9-10,18-19H2,1-2H3,(H,33,36)(H,34,35) |
Clave InChI |
JUEXJHPMUZTPHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B12499247.png)
![N-[(3,5-di-tert-butyl-4-methoxyphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12499261.png)
![5-Methyl-4,7-diazaspiro[2.5]octan-6-one](/img/structure/B12499264.png)
![N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2,3-dichlorophenyl)methanesulfonamide (non-preferred name)](/img/structure/B12499273.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12499279.png)
![N-(3-chlorophenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12499285.png)
![Methyl 3-{[(3,4-dichlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12499286.png)



![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-ethoxybenzoate](/img/structure/B12499306.png)
![7-benzyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B12499307.png)
![(4-methylphenyl)[7'-(3-propyl-1,2,4-oxadiazol-5-yl)-1H,2'H-spiro[piperidine-4,3'-[1,2,4]triazolo[4,3-a]pyridin]-1-yl]methanone](/img/structure/B12499308.png)
